molecular formula C10H11IN2S B14276587 2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl- CAS No. 127040-68-0

2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl-

Cat. No.: B14276587
CAS No.: 127040-68-0
M. Wt: 318.18 g/mol
InChI Key: VAPMOBQCVRLARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl- is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an iodomethyl group and a phenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl- typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, where a methyl group is substituted with an iodine atom using reagents like iodine and a suitable oxidizing agent.

    Attachment of the Phenyl Group: The phenyl group can be introduced through nucleophilic substitution reactions, where a suitable phenylating agent reacts with the thiazole ring.

Industrial Production Methods

Industrial production of 2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The iodomethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, alkoxides, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: New thiazole derivatives with substituted groups.

Scientific Research Applications

2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-Thiazolamine, 4,5-dihydro-5-methyl-: Similar structure but with a methyl group instead of an iodomethyl group.

    2-Thiazolamine, N,N-diethyl-4,5-dihydro-5-(iodomethyl)-: Similar structure but with diethyl groups instead of a phenyl group.

Uniqueness

2-Thiazolamine, 4,5-dihydro-5-(iodomethyl)-N-phenyl- is unique due to the presence of both the iodomethyl and phenyl groups, which can impart distinct chemical and biological properties. The iodomethyl group can enhance reactivity in substitution reactions, while the phenyl group can influence the compound’s interaction with biological targets.

Properties

CAS No.

127040-68-0

Molecular Formula

C10H11IN2S

Molecular Weight

318.18 g/mol

IUPAC Name

5-(iodomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C10H11IN2S/c11-6-9-7-12-10(14-9)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)

InChI Key

VAPMOBQCVRLARI-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=N1)NC2=CC=CC=C2)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.